Ethane, 1,2-bis(dodecylsulfonyl)-
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Overview
Description
1,2-Bis(dodecylsulfonyl)ethane: is an organic compound with the molecular formula C26H54O4S2 . It is characterized by the presence of two dodecylsulfonyl groups attached to an ethane backbone. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(dodecylsulfonyl)ethane can be synthesized through the reaction of dodecylsulfonyl chloride with ethylene in the presence of a base. The reaction typically involves the following steps:
Preparation of Dodecylsulfonyl Chloride: Dodecyl alcohol is reacted with thionyl chloride to produce dodecylsulfonyl chloride.
Formation of 1,2-Bis(dodecylsulfonyl)ethane: The dodecylsulfonyl chloride is then reacted with ethylene in the presence of a base such as sodium hydroxide to form 1,2-Bis(dodecylsulfonyl)ethane.
Industrial Production Methods: The industrial production of 1,2-Bis(dodecylsulfonyl)ethane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(dodecylsulfonyl)ethane undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The dodecylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(dodecylsulfonyl)ethane has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 1,2-Bis(dodecylsulfonyl)ethane is primarily related to its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic molecules. This property is particularly useful in the formulation of emulsions and dispersions.
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
1,2-Bis(dimethylphosphino)ethane: Another bidentate ligand with different steric and electronic properties.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A phosphine ligand with unique steric properties.
Uniqueness: 1,2-Bis(dodecylsulfonyl)ethane is unique due to its long dodecyl chains, which impart significant surfactant properties. This makes it particularly useful in applications requiring the reduction of surface tension and the formation of stable emulsions.
Properties
CAS No. |
74007-79-7 |
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Molecular Formula |
C26H54O4S2 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
1-(2-dodecylsulfonylethylsulfonyl)dodecane |
InChI |
InChI=1S/C26H54O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-31(27,28)25-26-32(29,30)24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
BFFWIASTTBPWHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)CCCCCCCCCCCC |
Origin of Product |
United States |
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